molecular formula C14H14N2O3S B3013806 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-62-2

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B3013806
CAS No.: 864937-62-2
M. Wt: 290.34
InChI Key: TWMAAQPJNHWEQF-CCEZHUSRSA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound with a complex structure It features a benzo[d]thiazole moiety, a dihydro-1,4-dioxine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,6-dimethylbenzo[d]thiazole and 5,6-dihydro-1,4-dioxine-2-carboxylic acid. The key steps in the synthesis may involve:

    Formation of the benzo[d]thiazole moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the dihydro-1,4-dioxine ring: This step may involve the use of dioxane derivatives under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and dihydro-1,4-dioxine intermediates through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and may exhibit similar biological activities.

    Dioxine derivatives: Compounds with the dihydro-1,4-dioxine ring may have comparable chemical properties and reactivity.

    Carboxamide derivatives: These compounds contain the carboxamide functional group and may have similar pharmacological profiles.

Uniqueness

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMAAQPJNHWEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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